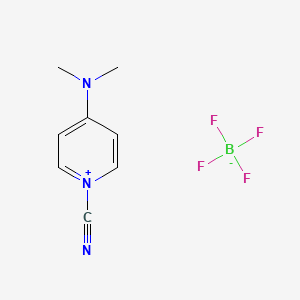

1-Cyano-4-(diméthylamino)pyridinium tétrafluoroborate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate and related compounds involves complex reactions that yield various derivatives with significant electron-accepting capabilities. For instance, a novel electron acceptor, 2,5-Bis[4′-(dimethylamino)pyridinio]-3,6-difluoro-7,7,8,8-tetracyanoquinodimethane bis(trifluoromethanesulfonate), was obtained through the reaction of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (TCNQF4) with N-trimethylsilyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate, demonstrating the complex synthetic routes involved in producing such compounds (Iwatsuki, Kubo, & Iwase, 1993).

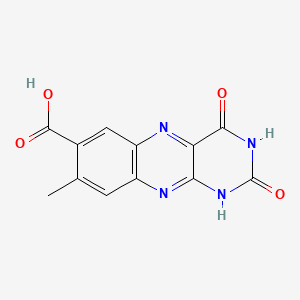

Molecular Structure Analysis

The molecular structure of related compounds, such as the halide-free pyridinium-substituted η3-cycloheptatrienide-Pd complex, reveals intricate details about their configuration and bonding. For example, diacetonitrile{η3-[4-(dimethylamino)pyridinium-1-yl]cycloheptatrienido}palladium(II) bis(tetrafluoroborate) showcases the substitution of bromide ligands for non-coordinating anions, highlighting the structural flexibility and complexity of these molecules (Jandl, Stegbauer, & Pöthig, 2017).

Chemical Reactions and Properties

4-(Dimethylamino)pyridine has been identified as an efficient catalyst for various chemical reactions, such as the iodolactonisation of γ,δ-unsaturated carboxylic acids, which proceeds under neutral conditions at room temperature. This demonstrates the compound's versatility and efficacy as a catalyst in organic synthesis (Meng, Liu, Liu, & Wang, 2015).

Physical Properties Analysis

The physical properties of 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various fields. The crystal structure of compounds like tris[4-(dimethylamino)pyridinium] tris(oxalato-κ2 O,O′)chromate(III) tetrahydrate provides insight into their arrangement and interactions, which are essential for understanding their behavior in different environments (Makon ma Houga, Capet, Nenwa, Bebga, & Foulon, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate derivatives, are fundamental to their utility in chemical synthesis and material science. Studies on compounds such as 4-(N,N-Dimethylamino)pyridinium acetate highlight its role as a recyclable catalyst for the synthesis of 5-substituted-1H-tetrazoles, underlining the chemical versatility and potential applications of these compounds (Nowrouzi, Farahi, & Irajzadeh, 2015).

Applications De Recherche Scientifique

Réactif de cyanylation pour les groupes sulfhydryles protéiques

CDAP est utilisé comme réactif de cyanylation pour les groupes sulfhydryles protéiques . Cela signifie qu'il peut introduire un groupe cyano dans ces protéines, ce qui peut être utile dans diverses réactions et processus biochimiques .

Préparation de conjugués protéine-polysaccharide

CDAP est utilisé pour préparer des conjugués protéine-polysaccharide . Ces conjugués sont souvent utilisés dans le développement de vaccins, car ils peuvent améliorer la réponse immunitaire .

Agent d'activation pour les résines polysaccharidiques

CDAP est utilisé comme agent d'activation pour les résines polysaccharidiques . Cela peut être particulièrement utile dans le domaine de la biochimie, où ces résines sont souvent utilisées dans diverses applications .

Conjugaison de lipopolysaccharides

CDAP est utilisé pour la conjugaison de lipopolysaccharides tout en conservant l'activité endotoxique . Ceci est important dans le domaine de l'immunologie, car les lipopolysaccharides jouent un rôle clé dans la réponse immunitaire .

Recherche sur les vaccins

CDAP est crucial dans la recherche sur les vaccins . Il active rapidement les polysaccharides, comme les antigènes TI-2, en peu de temps . Cela en fait un outil précieux dans le développement de nouveaux vaccins .

Conjugaison des protéines

CDAP permet la conjugaison des protéines, ce qui est essentiel pour créer des vaccins conjugués qui améliorent les réponses immunitaires . C'est une autre raison pour laquelle CDAP est si important dans la recherche sur les vaccins .

Mécanisme D'action

Target of Action

The primary targets of CDAP are protein sulfhydryl groups and polysaccharides . CDAP is used as a cyanylation reagent for protein sulfhydryl groups, and it also activates polysaccharides .

Mode of Action

CDAP interacts with its targets by cyanylation . This process involves the addition of a cyano group (-CN) to protein sulfhydryl groups, which can lead to changes in the protein’s structure and function . CDAP also activates polysaccharides, preparing them for further reactions .

Biochemical Pathways

CDAP affects the biochemical pathways involving protein-polysaccharide conjugation . By cyanylating protein sulfhydryl groups and activating polysaccharides, CDAP facilitates the formation of protein-polysaccharide conjugates . These conjugates play crucial roles in various biological processes, including immune response .

Pharmacokinetics

It’s known that cdap is soluble in water and acetonitrile , which could influence its bioavailability.

Result of Action

The action of CDAP leads to the formation of protein-polysaccharide conjugates . These conjugates are significant in biochemical research and vaccine development, as they can enhance immune responses .

Action Environment

CDAP works effectively at both pH 9-10 and mild alkaline conditions (pH 7-9), making it versatile for various antigens . It should be stored at room temperature and kept away from oxidizing agents and heat . These environmental factors can influence CDAP’s action, efficacy, and stability .

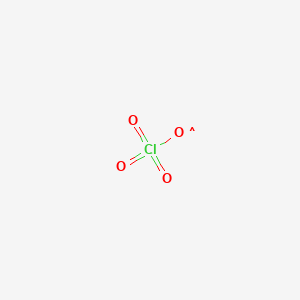

Safety and Hazards

Orientations Futures

Given its unique properties and applications in biochemical research, particularly in the conjugation of proteins and polysaccharides, 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate is likely to continue to be a valuable tool in the development of effective vaccines and immunological reagents .

Analyse Biochimique

Biochemical Properties

1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate plays a crucial role in biochemical reactions, primarily as a cyanylation reagent for protein sulfhydryl groups. It is used to prepare protein-polysaccharide conjugates, which are essential for vaccine research. This compound interacts with various biomolecules, including proteins and polysaccharides, by forming covalent bonds with sulfhydryl groups. This interaction is vital for the conjugation of lipopolysaccharides while retaining their endotoxic activity .

Cellular Effects

1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It rapidly activates polysaccharides, such as TI-2 antigens, which are crucial for immune responses. This activation enhances the conjugation of proteins to polysaccharides, leading to the development of effective conjugate vaccines . The compound’s ability to operate at different pH levels (pH 7-10) makes it versatile for various cellular environments .

Molecular Mechanism

The molecular mechanism of 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate involves its reactive nature under acidic conditions, which provides an advantage over other sulfhydryl labeling agents. This compound avoids potential thiol-disulfide exchange, making it a unique cystine-labeling reagent . It forms covalent bonds with protein sulfhydryl groups, facilitating the preparation of protein-polysaccharide conjugates. This interaction is essential for the activation of polysaccharide resins and the conjugation of lipopolysaccharides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate change over time. The compound is known for its stability and minimal side reactions, making it easier to use compared to other reagents like cyanogen bromide . Its polysaccharide activation efficiency is optimal at pH 9-10, and it can be employed under mildly alkaline conditions (pH 7-9) for direct conjugation of proteins to activated polysaccharides . Long-term studies have shown that the compound retains its efficacy in inducing high antibody levels, making it invaluable for vaccine development .

Dosage Effects in Animal Models

The effects of 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate vary with different dosages in animal models. At optimal dosages, the compound effectively activates polysaccharides and facilitates protein conjugation, leading to enhanced immune responses . At high doses, there may be potential toxic or adverse effects, although the compound is considered less toxic compared to cyanogen bromide

Metabolic Pathways

1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate is involved in metabolic pathways related to protein and polysaccharide conjugation. It interacts with enzymes and cofactors that facilitate the cyanylation of protein sulfhydryl groups . This interaction is crucial for the preparation of protein-polysaccharide conjugates, which are essential for vaccine research and biochemical analysis .

Transport and Distribution

Within cells and tissues, 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to operate at different pH levels enhances its versatility in various cellular environments .

Subcellular Localization

The subcellular localization of 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity and function . The compound’s unique properties make it an essential tool for biochemical research and vaccine development .

Propriétés

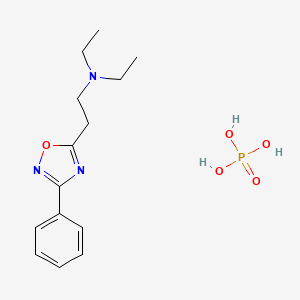

IUPAC Name |

4-(dimethylamino)pyridin-1-ium-1-carbonitrile;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N3.BF4/c1-10(2)8-3-5-11(7-9)6-4-8;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLVMDCQDCVKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BF4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432275 | |

| Record name | 1-Cyano-4-(dimethylamino)pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59016-56-7 | |

| Record name | 1- Cyano-4-(dimethylamino)pyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059016567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyano-4-(dimethylamino)pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyano-4-(dimethylamino)pyridinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANO-4-(DIMETHYLAMINO)PYRIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4W72066JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)

![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)

![4-(3-hydroxypiperidin-1-yl)-2-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate](/img/structure/B1242746.png)